molecular formula C19H25NO B1213203 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol CAS No. 2214-28-0

4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol

Cat. No. B1213203
CAS RN: 2214-28-0
M. Wt: 283.4 g/mol
InChI Key: INTCGJHAECYOBW-UHFFFAOYSA-N
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Description

4-(Dimethylamino)pyridine (DMAP) is a derivative of pyridine and is a white solid. It is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .


Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .


Molecular Structure Analysis

The molecular structure of DMAP is C7H10N2. It has a molar mass of 122.17 g/mol .


Chemical Reactions Analysis

DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .


Physical And Chemical Properties Analysis

DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg. It has an acidity (pKa) of 9.6 in water, 17.95 (pKa of conjugate acid in acetonitrile) .

Scientific Research Applications

Chemical Reactions and Properties

Studies have explored the chemical behavior of 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol and related compounds. Casy et al. (1966) found that acid-catalyzed elimination of these compounds results in the formation of corresponding but-1-enes, while base-catalyzed elimination of 2-chloro derivatives leads to a mixture of fragmentation products (Casy, Myers, & Pocha, 1966). Similarly, Casy and Pocha (1967) observed the production of all four possible elimination products when 1,2-diphenyl-4-dimethylaminobutan-2-ol was dehydrated (Casy & Pocha, 1967). Casy, Hassan, and Parulkar (1969) also reported that cyanogen bromide treatment of these compounds results in fragmentation reactions (Casy, Hassan, & Parulkar, 1969).

Synthesis and Derivatives

Research by Terada (1966) focused on the synthesis of derivatives of these compounds through Grignard reactions and subsequent transformations (Terada, 1966). Additionally, Omel’kov, Fedorov, and Stepanov (2019) synthesized new derivatives with potential antituberculosis activity, highlighting the compound's utility in medicinal chemistry (Omel’kov, Fedorov, & Stepanov, 2019).

Stereochemistry and Configurations

The study of stereochemistry in relation to these compounds has been an area of interest. Casy and Pocha (1966) investigated the anomalous OH and +NH stretching frequencies in diastereoisomeric hydrochlorides of these compounds, providing insights into their stereochemical properties (Casy & Pocha, 1966). Tramontini, Angiolini, Fouquey, and Jacques (1973) determined the absolute and relative configuration of diastereomeric 1,3-amino-alcohols, contributing to the understanding of their stereochemical complexity (Tramontini et al., 1973).

Applications in Polymer Science

In the field of polymer science, Shen Xiao-don (1999) explored the use of 2, 3-dimethyl-2, 3-diphenylbutane, a structurally similar compound, as a free-radical initiator in crosslinking copolymerization of polymers and as a synergist for fireproofing agents in polyolefins (Shen Xiao-don, 1999).

Environmental Degradation Studies

Sielicki, Focht, and Martín (1978) investigated the microbial degradation of polystyrene and 1,3-diphenylbutane, providing insights into the environmental impact and biodegradation pathways of these compounds (Sielicki, Focht, & Martín, 1978).

Mechanism of Action

In the case of esterification with acetic anhydrides, the currently accepted mechanism involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .

Safety and Hazards

DMAP is considered hazardous. It is fatal in contact with skin, causes skin irritation, serious eye damage, and damage to organs. It is toxic if swallowed or inhaled .

Future Directions

Stimuli-responsive and, in particular, temperature-responsive smart materials have recently gained much attention in a variety of applications. On the other hand, DMAP and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules .

properties

IUPAC Name

4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-16(15-20(2)3)19(21,18-12-8-5-9-13-18)14-17-10-6-4-7-11-17/h4-13,16,21H,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTCGJHAECYOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865908
Record name Benzeneethanol, .alpha.-[2-(dimethylamino)-1-methylethyl]-.alpha.-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneethanol, alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl-

CAS RN

126-04-5
Record name α-[2-(Dimethylamino)-1-methylethyl]-α-phenylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, .alpha.-[2-(dimethylamino)-1-methylethyl]-.alpha.-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneethanol, .alpha.-[2-(dimethylamino)-1-methylethyl]-.alpha.-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why does 4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol undergo fragmentation when treated with cyanogen bromide, while its cyclic analog, β-1,3-dimethyl-4-phenyl-4-piperidinol, does not?

A1: The research paper [] demonstrates that 4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol, an acyclic tertiary alcohol with a γ-hydroxy group relative to the amine, undergoes fragmentation when treated with cyanogen bromide. This reaction yields cis H/Ph 3-methyl-1,2-diphenylprop-2-ene. In contrast, the cyclic analog, β-1,3-dimethyl-4-phenyl-4-piperidinol, does not fragment under the same conditions. Instead, it forms an N-cyano derivative in low yield.

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